N-Biotinyl-N'-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt
Description
N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt is a reagent commonly used for intein-mediated biotinylation of proteins. This compound is particularly useful in protein microarray applications, where it facilitates the identification and quantification of various substrates through biotin-binding fluorescent labels .
Properties
CAS No. |
288144-42-3 |
|---|---|
Molecular Formula |
C17H28F3N5O5S2 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H27N5O3S2.C2HF3O2/c16-9(7-24)14(22)18-6-5-17-12(21)4-2-1-3-11-13-10(8-25-11)19-15(23)20-13;3-2(4,5)1(6)7/h9-11,13,24H,1-8,16H2,(H,17,21)(H,18,22)(H2,19,20,23);(H,6,7)/t9-,10?,11-,13?;/m0./s1 |
InChI Key |
JUVXYXRFWCRTHH-SLPALBEXSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C(CS)N)NC(=O)N2 |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCNC(=O)[C@H](CS)N)NC(=O)N2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C(CS)N)NC(=O)N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt involves the conjugation of biotin with cysteine and ethylenediamine, followed by the addition of trifluoroacetic acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to maintain consistency and quality. The process includes rigorous quality control measures to ensure the compound meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions
N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt primarily undergoes nucleophilic biotinylation reactions. These reactions involve the substitution of nucleophiles, which allows the compound to conjugate with various substrates .
Common Reagents and Conditions
Common reagents used in these reactions include biotin-binding fluorescent labels and other nucleophiles. The reactions are typically carried out under mild conditions to prevent the degradation of the compound and ensure high yields .
Major Products Formed
The major products formed from these reactions are biotinylated proteins and other biotin-conjugated substrates. These products are essential for various biochemical and analytical applications .
Scientific Research Applications
N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt has a wide range of scientific research applications:
Chemistry: Used in the synthesis and analysis of biotinylated compounds.
Biology: Facilitates the study of protein interactions and functions through biotinylation.
Medicine: Applied in diagnostic assays and therapeutic research.
Industry: Utilized in the development of biosensors and other analytical tools .
Mechanism of Action
The compound exerts its effects through the biotinylation of proteins. This process involves the covalent attachment of biotin to specific amino acid residues in proteins, mediated by inteins. The biotinylated proteins can then be detected and quantified using biotin-binding fluorescent labels, enabling detailed analysis of protein interactions and functions .
Comparison with Similar Compounds
Similar Compounds
- N-Biotinyl-ethylenediamine
- N-(2-Aminoethyl)biotinamide
- N-Biotinyl-N’-cysteinyl Ethylenediamine
Uniqueness
N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt is unique due to its specific structure, which allows for efficient intein-mediated biotinylation. This makes it particularly valuable for applications requiring precise and stable biotinylation of proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
